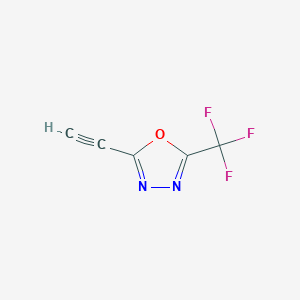

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3N2O/c1-2-3-9-10-4(11-3)5(6,7)8/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUPPVIQGSWWJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of a hydrazide with an acyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base to yield the oxadiazole ring

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles, including 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, exhibit promising anticancer properties. For instance, a derivative of 1,2,4-oxadiazole was evaluated against multiple human tumor cell lines and showed significant antitumor activity with IC50 values as low as 0.003 µM against specific cancer cell lines like LXFA 629 and MAXF 401 . The structural modifications in oxadiazoles have been shown to enhance their biological activity, making them suitable candidates for further development as anticancer agents.

Neurodegenerative Diseases

The compound has also been explored for its potential in treating neurodegenerative diseases. A novel trifluoromethyl-oxadiazole derivative was reported to inhibit histone deacetylase 4 (HDAC4), which is implicated in conditions such as Huntington's disease and muscle atrophy . Inhibition of HDAC enzymes can restore transcriptional balance disrupted by neurodegeneration, suggesting that oxadiazole derivatives could serve as therapeutic agents in this domain.

Antibacterial Properties

In Vitro Antibacterial Activity

Research on trifluoromethylpyridine 1,3,4-oxadiazole derivatives has revealed their antibacterial efficacy against various pathogens. One study reported that certain derivatives exhibited significant activity against Ralstonia solanacearum and Xanthomonas axonopodis with EC50 values of 26.2 µg/mL and 10.11 µg/mL respectively . This highlights the potential of these compounds in agricultural applications as well as in treating bacterial infections.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of oxadiazole derivatives is crucial for optimizing their biological activities. Modifications at specific positions on the oxadiazole ring can dramatically influence their potency and selectivity against various biological targets. For example, the introduction of electron-withdrawing or electron-donating groups has been shown to enhance anticancer activity . Such insights are essential for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects

- Ethynyl vs. Thioether Groups : The ethynyl group in the target compound enables alkyne-specific reactivity (e.g., CuAAC), whereas thioether-containing derivatives (e.g., 5a , 5g ) exhibit pesticidal activity due to sulfur’s role in hydrophobic interactions with biological targets like succinate dehydrogenase (SDH) .

- Trifluoromethyl (CF₃) : Present in all listed compounds, CF₃ enhances metabolic stability and membrane permeability. In fungicidal derivatives (e.g., 5a ), CF₃ likely disrupts fungal cell membranes via lipophilic interactions .

- Amino vs. Halogen Groups: 2-Amino derivatives (e.g., ) show enhanced solubility and hydrogen-bonding capacity, favoring antibacterial activity, while iodo or chloromethyl groups (e.g., ) facilitate nucleophilic substitution reactions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | 2-Ethynyl-5-CF₃-oxadiazole | 5a (Thioether) | 2-Iodo-5-CF₃-oxadiazole |

|---|---|---|---|

| Reactivity | Alkyne-specific | Thioether | Iodo substitution |

| Lipophilicity (LogP) | High (CF₃, ethynyl) | Moderate | High (CF₃, iodo) |

| Key Applications | Click chemistry | Fungicides | Synthetic intermediates |

Biological Activity

The compound 2-Ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole is part of the oxadiazole family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiplasmodial, and other pharmacological effects, supported by data tables and case studies from recent research.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The trifluoromethyl group enhances lipophilicity, potentially impacting the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antibiotic activities of several oxadiazole compounds, including KKL-35, which demonstrated strong bactericidal effects against various bacterial strains. The mechanism of action primarily involves the inhibition of trans-translation in bacteria, a crucial process for protein synthesis.

-

Table 1: Antimicrobial Activity of Oxadiazole Compounds

Compound MIC (µM) Bacterial Strains Tested KKL-35 2 E. coli, S. aureus CT1-69 0.5 Gram-positive strains CT1-83 0.7 Gram-negative strains

The new derivatives CT1-69 and CT1-83 showed higher antimicrobial activity than KKL-35 against a range of gram-positive pathogens and demonstrated synergistic effects when combined with conventional antibiotics .

Antiplasmodial Activity

In the context of malaria treatment, 1,3,4-oxadiazoles have been identified as potential antiplasmodial agents. A study reported that specific oxadiazole analogs exhibited potent in vitro activity against Plasmodium falciparum, with IC50 values below 40 nM for some compounds.

-

Table 2: Antiplasmodial Activity of Oxadiazole Compounds

Compound IC50 (nM) Resistance Type Compound 1 <40 Drug-sensitive Compound 2 <50 Multi-drug resistant Compound 3 <70 Drug-sensitive

These compounds displayed a different mode of action compared to existing malaria treatments, suggesting potential for new therapeutic strategies .

Other Biological Activities

Beyond antimicrobial and antiplasmodial effects, oxadiazoles are also reported to possess analgesic and anticonvulsant properties. A review indicated that certain derivatives could effectively alleviate pain and reduce seizure activity in animal models .

Case Studies

- Antimicrobial Study : In a high-throughput screening of various oxadiazole derivatives, researchers found that modifications to the oxadiazole core significantly influenced antimicrobial efficacy. Notably, compounds with additional functional groups showed enhanced activity against resistant bacterial strains.

- Antimalarial Research : In vivo studies using murine models demonstrated that one oxadiazole derivative maintained effective plasma concentrations over extended periods but required further optimization for improved oral bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 2-ethynyl-5-(trifluoromethyl)-1,3,4-oxadiazole, and what are the critical reaction conditions?

The synthesis typically involves multi-step reactions starting from trifluoromethyl-containing precursors. For example, similar oxadiazole derivatives are synthesized via cyclization of hydrazides with orthoesters or via nucleophilic substitution reactions. Key conditions include:

- Use of ethyl 4,4,4-trifluoro-3-oxobutanoate as a starting material for trifluoromethyl group incorporation .

- Cyclization under acidic or basic conditions (e.g., POCl₃ or NaOH) to form the oxadiazole ring .

- Introduction of the ethynyl group via Sonogashira coupling or alkyne substitution, requiring palladium catalysts and inert atmospheres . Purification often involves column chromatography or recrystallization, with yields optimized by controlling stoichiometry and reaction time .

Q. How is the structure of this compound characterized using spectroscopic methods?

Structural confirmation relies on:

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR. The ethynyl proton resonates as a sharp singlet at δ 2.5–3.5 ppm in ¹H NMR .

- HRMS : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]⁺) with a deviation < 5 ppm .

- X-ray crystallography : For derivatives, monoclinic crystal systems (space group P21/c) are common, with bond angles and lengths validating the oxadiazole core .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

Molecular docking studies target enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) to evaluate binding affinities. Key steps include:

- Ligand preparation : Optimize the derivative’s 3D structure using software like AutoDock Vina .

- Binding site analysis : Identify key residues (e.g., His272, Arg43) interacting with the oxadiazole core and trifluoromethyl group .

- Docking validation : Compare binding scores with known inhibitors (e.g., penthiopyrad) to assess competitive inhibition potential . Such studies guide rational design of derivatives with enhanced bioactivity against fungal pathogens or cancer targets .

Q. What strategies resolve contradictions in reaction yields or bioactivity data among structurally similar oxadiazole derivatives?

Discrepancies arise from substituent effects or experimental variables. Mitigation strategies include:

- Systematic variation : Test substituents (e.g., -Br, -Cl, -CF₃) under identical conditions to isolate electronic/steric effects .

- Statistical analysis : Apply ANOVA or regression models to correlate substituent Hammett constants with bioactivity .

- Reproducibility checks : Validate high-yield protocols (e.g., 83.3% for bromobenzyl derivatives) using controlled reagent purity and inert conditions .

Q. What are the mechanistic insights into the reactivity of the ethynyl group in this compound?

The ethynyl group undergoes:

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for bioconjugation .

- Electrophilic substitution : Reacts with halogens or sulfonyl chlorides at the triple bond, moderated by the electron-withdrawing oxadiazole ring . Mechanistic studies use DFT calculations to map transition states and activation energies for these reactions .

Methodological Considerations

- Synthesis optimization : Pilot-scale reactions should prioritize solvents like DMF or THF for solubility and use catalysts (e.g., Pd(PPh₃)₄) at <5 mol% to reduce costs .

- Bioactivity assays : For antifungal testing, follow standardized protocols (e.g., mycelial growth inhibition against Sclerotinia sclerotiorum) at 50 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.